Vatalanib dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-angiogenesis studies

Vatalanib dihydrochloride's primary area of research interest lies in its anti-angiogenic properties. Angiogenesis plays a crucial role in tumor progression by supplying tumors with oxygen and nutrients. Vatalanib dihydrochloride works by inhibiting key signaling pathways, such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are essential for blood vessel formation. In vitro and in vivo studies have demonstrated that Vatalanib dihydrochloride can suppress the growth of new blood vessels in tumors, potentially leading to tumor shrinkage and improved survival rates. [Source: National Cancer Institute ]

Studies on tumor proliferation and survival

Vatalanib dihydrochloride's anti-tumor effects extend beyond just angiogenesis. Research suggests it can directly inhibit tumor cell proliferation and survival by targeting signaling pathways involved in cell growth and division. Studies have investigated its efficacy against various cancers, including renal cell carcinoma (RCC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC). While results have been promising, further research is needed to determine its optimal use in clinical settings. [Source: Clinical Cancer Research ]

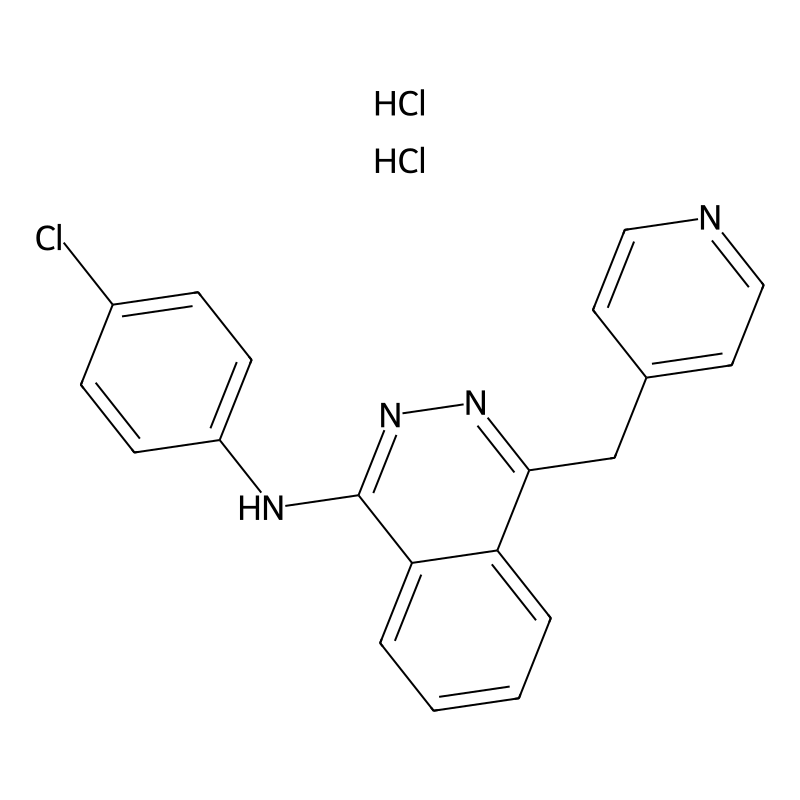

Vatalanib dihydrochloride is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), primarily targeting VEGFR-1 and VEGFR-2. It is classified as a small molecule compound with the chemical formula C20H17Cl3N4 and a CAS number of 212141-51-0. This compound is often used in research related to cancer therapy due to its ability to inhibit angiogenesis, the process through which new blood vessels form from existing ones, which is crucial for tumor growth and metastasis .

Vatalanib dihydrochloride inhibits VEGFRs by binding to the receptor's active site, preventing it from interacting with VEGF, a signaling molecule that promotes angiogenesis []. This disrupts the signaling pathway necessary for tumor blood vessel growth, potentially starving the tumor and hindering its development [].

The chemical structure allows for potential hydrolysis reactions under certain conditions, although specific reaction pathways are not extensively documented in available literature.

Vatalanib dihydrochloride exhibits significant biological activity as an anti-angiogenic agent. In preclinical studies, it has demonstrated dose-dependent inhibition of angiogenic responses to both vascular endothelial growth factor and platelet-derived growth factor. This activity makes it a candidate for therapeutic applications in various cancers, including breast, colorectal, and lung cancers .

Moreover, Vatalanib has shown efficacy in reducing tumor growth in animal models by impairing the vascularization of tumors, thereby limiting their nutrient supply .

The synthesis of Vatalanib dihydrochloride typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the core structure: Starting materials undergo cyclization and substitution reactions to form the central aromatic ring structure.

- Introduction of functional groups: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition.

- Salt formation: The final step often involves the formation of the dihydrochloride salt to enhance solubility and stability.

The detailed synthetic pathway may vary based on specific laboratory conditions and desired purity levels .

Interaction studies have revealed that Vatalanib dihydrochloride not only inhibits VEGFR but also interacts with other receptor tyrosine kinases such as c-Kit and PDGFRβ. This broad spectrum of activity suggests potential off-target effects that could influence its therapeutic profile. In vitro studies have shown that Vatalanib can modulate signaling pathways beyond angiogenesis, impacting cell migration and proliferation .

Moreover, studies indicate that Vatalanib may interact with various signaling molecules involved in tumor microenvironments, further complicating its pharmacodynamics.

Several compounds exhibit similar mechanisms of action as Vatalanib dihydrochloride. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sorafenib | Multi-kinase inhibitor targeting VEGFRs | Also inhibits Raf kinases |

| Sunitinib | Tyrosine kinase inhibitor | Selective for multiple kinases |

| Pazopanib | Inhibits VEGFRs, PDGFRs, c-Kit | Oral bioavailability |

| Axitinib | Selective VEGFR inhibitor | More potent against VEGFR-2 |

Vatalanib dihydrochloride is unique due to its selectivity towards VEGFRs while also having notable activity against other kinases like c-Kit and PDGFRβ. Its specific binding affinity and mechanism make it a valuable compound for targeted cancer therapies .

Vatalanib dihydrochloride is a salt of 1-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine; the pharmacophore can be deconstructed into four mutually reinforcing elements that drive high-affinity binding to the adenosine triphosphate pocket of vascular endothelial growth factor receptor-2 and related class III tyrosine kinases:

| Pharmacophore element | Functional role in binding | Principal receptor contacts | Supporting evidence |

|---|---|---|---|

| Phthalazine diazine core | Dual hydrogen-bond acceptor/donor motif; planar scaffold aligns with the “hinge” region | Backbone carbonyl of Cys917 and backbone amide of Glu915 in vascular endothelial growth factor receptor-2 form complementary hydrogen bonds with N-1 and N-2 of the diazine ring | X-ray and docking studies show a two-point hydrogen-bond network common to potent type-I kinase inhibitors [1] [2] [3] |

| 4-Chlorophenyl anilino group at N-1 | Occupies hydrophobic front pocket; chloride substitutes for the ribose pocket of adenosine triphosphate | Leu840, Val848 and Ile888 (hydrophobic side chains) | Mutation and analogue studies demonstrate loss of activity when the para-chloro group is removed or shifted [4] [5] |

| 4-Pyridylmethyl appendage at C-4 | Extends into the deep hydrophobic back pocket while the pyridine nitrogen provides an additional hydrogen-bond acceptor | Interaction with Asp1046 carbonyl plus π-stacking with Phe1047 | Extension length and ring electronics were shown to tune potency across the vascular endothelial growth factor receptor family [4] [6] |

| Tertiary amine (protonated in the dihydrochloride) | Enhances aqueous solubility, drives an electrostatic interaction with Asp1046 and stabilises the bound conformation | Salt bridge and water-mediated contacts | Salt formation increased ligand efficiency without altering intrinsic enzyme potency [7] [4] |

Collectively, these four elements furnish a compact 3-point hydrogen-bond triad flanked by two lipophilic “claws,” a pattern repeatedly observed in crystal structures of high-affinity vascular endothelial growth factor receptor-2 inhibitors [2] [3].

Comparison with Parent Compound (Vatalanib Free Base)

Although the free base and the dihydrochloride share an identical aglycone, protonation of the tertiary amine and addition of two chloride anions alter key physicochemical parameters that influence formulation and in-cellulo performance rather than intrinsic enzyme binding.

| Property | Vatalanib free base | Vatalanib dihydrochloride | Impact on structure–activity considerations |

|---|---|---|---|

| Empirical formula | C₂₀H₁₅ClN₄ | C₂₀H₁₅ClN₄·2HCl | Addition of two hydrochloric acid equivalents increases mass without modifying the pharmacophore [8] [7] |

| Molecular mass (dalton) | 346.81 | 419.74 | ~21% increase, relevant to dose loading in solution [8] [7] |

| Melting point ( °C ) | 209–212 | 270 ± 2 (reported for crystalline dihydrochloride) [7] | Higher melting point reflects salt lattice energy; advantageous for solid-state stability |

| Calculated logP (partition coefficient) | 3.8 | 2.4 (predicted for salt form at pH 7.4) | Greater ionisation lowers lipophilicity, improving aqueous solubility [8] [7] |

| Half-maximal inhibitory concentration against vascular endothelial growth factor receptor-2 (nanomolar) | 37 | 37 (identical active moiety) | Salt formation does not change target potency [4] [9] |

Thus, the dihydrochloride was chosen for development chiefly to improve dissolution and manufacturability while preserving the robust receptor affinity of the free base.

Structure Optimisation History

| Year | Structural modification | Rationale | Outcome (half-maximal inhibitory concentration values, nanomolar) | Reference |

|---|---|---|---|---|

| 1996 | High-throughput screening hit: unsubstituted phthalazine | Initial VEGF receptor signal identified | 7800 | [4] |

| 1997 | Introduction of 4-pyridylmethyl at C-4 | Probe back-pocket hydrophobic channel | 430 | [4] |

| 1998 | Addition of an N-1 anilino linkage | Provide hinge hydrogen bond donor and extra hydrophobic surface | 120 | [4] [5] |

| 1999 | Para-chloro substitution on aniline ring | Increase π-lipophilicity and improve metabolic robustness | 37 | [4] |

| 2000 | Conversion to dihydrochloride salt | Enhance solubility and bioavailability | 37 (no potency loss) | [4] [7] |

| 2005–2015 | Exploration of urea-extended and piperazinyl analogues | Deepen interaction with hydrophobic back pocket to combat resistance | 83–470 (series 7a–7i) | [6] [10] |

Key lessons from the optimisation campaign were:

- Rigid yet planar heteroaromatic scaffolds maximise hinge hydrogen-bond geometry.

- Back-pocket occupancy correlates with nanomolar potency, but over-extension compromises kinase selectivity.

- Modest lipophilic substitutions (for example a single chlorine) yield optimal potency-to-solubility balance.

Structural Determinants of Receptor Selectivity

Despite sharing the same core contacts with multiple class III kinases, subtle variations in pocket geometry dictate the observed selectivity window.

| Kinase target | Half-maximal inhibitory concentration (nanomolar) | Critical recognition features exploited by vatalanib | Structural explanation |

|---|---|---|---|

| Vascular endothelial growth factor receptor-2 | 37 | Two hydrogen bonds to hinge; full accommodation of pyridylmethyl tail in deep hydrophobic channel | Optimal steric complementarity and favourable enthalpic network [4] [1] [3] |

| Vascular endothelial growth factor receptor-1 | 77 | Same hinge contacts; smaller gatekeeper residue tolerates ligand but back pocket is reduced | Single amino-acid contraction results in slightly diminished van-der-Waals fit [4] |

| Vascular endothelial growth factor receptor-3 | 660 | Hydrogen bonding retained; bulky Met residues restrict pyridylmethyl nesting | Steric clash attenuates binding energy [11] [4] |

| Platelet-derived growth factor receptor-β | 580 | Hinge interactions preserved; gatekeeper threonine limits depth of back-pocket access | Loss of hydrophobic burial lowers affinity [4] |

| Stem-cell factor receptor (c-Kit) | 730 | Partial binding; hinge contacts weaker due to divergent residue orientation | Out-of-plane twist reduces overlap with aromatic pocket [4] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Dates

2: Wilson PM, Yang D, Azuma M, Shi MM, Danenberg KD, Lebwohl D, Sherrod A, Ladner RD, Zhang W, Danenberg PV, Trarbach T, Folprecht G, Meinhardt G, Lenz HJ. Intratumoral expression profiling of genes involved in angiogenesis in colorectal cancer patients treated with chemotherapy plus the VEGFR inhibitor PTK787/ZK 222584 (vatalanib). Pharmacogenomics J. 2012 Jun 5. doi: 10.1038/tpj.2012.23. [Epub ahead of print] PubMed PMID: 22664478.

3: Liu S, Xu C, Li G, Liu H, Xie J, Tu G, Peng H, Qiu S, Liang S. Vatalanib decrease the positive interaction of VEGF receptor-2 and P2X(2/3) receptor in chronic constriction injury rats. Neurochem Int. 2012 May;60(6):565-72. doi: 10.1016/j.neuint.2012.02.006. Epub 2012 Feb 15. PubMed PMID: 22361062.

4: Jones SF, Spigel DR, Yardley DA, Thompson DF, Burris HA 3rd. A phase I trial of vatalanib (PTK/ZK) in combination with bevacizumab in patients with refractory and/or advanced malignancies. Clin Adv Hematol Oncol. 2011 Nov;9(11):845-52. PubMed PMID: 22252616.

5: Jahan T, Gu L, Kratzke R, Dudek A, Otterson GA, Wang X, Green M, Vokes EE, Kindler HL. Vatalanib in malignant mesothelioma: a phase II trial by the Cancer and Leukemia Group B (CALGB 30107). Lung Cancer. 2012 Jun;76(3):393-6. doi: 10.1016/j.lungcan.2011.11.014. Epub 2011 Dec 22. PubMed PMID: 22197613.

6: Koukourakis MI, Giatromanolaki A, Sivridis E, Gatter KC, Trarbach T, Folprecht G, Shi MM, Lebwohl D, Jalava T, Laurent D, Meinhardt G, Harris AL. Prognostic and predictive role of lactate dehydrogenase 5 expression in colorectal cancer patients treated with PTK787/ZK 222584 (vatalanib) antiangiogenic therapy. Clin Cancer Res. 2011 Jul 15;17(14):4892-900. doi: 10.1158/1078-0432.CCR-10-2918. Epub 2011 Jun 1. PubMed PMID: 21632858; PubMed Central PMCID: PMC3145151.

7: Gauler TC, Besse B, Mauguen A, Meric JB, Gounant V, Fischer B, Overbeck TR, Krissel H, Laurent D, Tiainen M, Commo F, Soria JC, Eberhardt WE. Phase II trial of PTK787/ZK 222584 (vatalanib) administered orally once-daily or in two divided daily doses as second-line monotherapy in relapsed or progressing patients with stage IIIB/IV non-small-cell lung cancer (NSCLC). Ann Oncol. 2012 Mar;23(3):678-87. doi: 10.1093/annonc/mdr255. Epub 2011 May 26. PubMed PMID: 21617019.

8: Joensuu H, De Braud F, Grignagni G, De Pas T, Spitalieri G, Coco P, Spreafico C, Boselli S, Toffalorio F, Bono P, Jalava T, Kappeler C, Aglietta M, Laurent D, Casali PG. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study. Br J Cancer. 2011 May 24;104(11):1686-90. doi: 10.1038/bjc.2011.151. Epub 2011 May 3. PubMed PMID: 21540861; PubMed Central PMCID: PMC3111164.

9: Spigel D, Jones S, Hainsworth J, Infante J, Greco FA, Thompson D, Doss H, Burris H. A phase I trial to determine the safety of imatinib in combination with vatalanib in patients with advanced malignancies. Cancer Invest. 2011 May;29(4):308-12. doi: 10.3109/07357907.2011.568567. PubMed PMID: 21469980.

10: Sobrero AF, Bruzzi P. Vatalanib in advanced colorectal cancer: two studies with identical results. J Clin Oncol. 2011 May 20;29(15):1938-40. doi: 10.1200/JCO.2010.33.2429. Epub 2011 Apr 4. PubMed PMID: 21464409.

11: Kłosowska-Wardęga A, Hasumi Y, Ahgren A, Heldin CH, Hellberg C. Combination therapy using imatinib and vatalanib improves the therapeutic efficiency of paclitaxel towards a mouse melanoma tumor. Melanoma Res. 2010 Oct 21. [Epub ahead of print] PubMed PMID: 20975605.

12: Gerstner ER, Eichler AF, Plotkin SR, Drappatz J, Doyle CL, Xu L, Duda DG, Wen PY, Jain RK, Batchelor TT. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. J Neurooncol. 2011 Jun;103(2):325-32. doi: 10.1007/s11060-010-0390-7. Epub 2010 Sep 7. PubMed PMID: 20821342.

13: Zhang YH, Yue ZJ, Zhang H, Tang GS, Wang Y, Liu JM. Temozolomide/PLGA microparticles plus vatalanib inhibits tumor growth and angiogenesis in an orthotopic glioma model. Eur J Pharm Biopharm. 2010 Nov;76(3):371-5. doi: 10.1016/j.ejpb.2010.08.011. Epub 2010 Sep 9. PubMed PMID: 20816959.

14: Cook N, Basu B, Biswas S, Kareclas P, Mann C, Palmer C, Thomas A, Nicholson S, Morgan B, Lomas D, Sirohi B, Mander AP, Middleton M, Corrie PG. A phase 2 study of vatalanib in metastatic melanoma patients. Eur J Cancer. 2010 Oct;46(15):2671-3. doi: 10.1016/j.ejca.2010.07.014. Epub 2010 Aug 25. PubMed PMID: 20800475.

15: Paesler J, Gehrke I, Gandhirajan RK, Filipovich A, Hertweck M, Erdfelder F, Uhrmacher S, Poll-Wolbeck SJ, Hallek M, Kreuzer KA. The vascular endothelial growth factor receptor tyrosine kinase inhibitors vatalanib and pazopanib potently induce apoptosis in chronic lymphocytic leukemia cells in vitro and in vivo. Clin Cancer Res. 2010 Jul 1;16(13):3390-8. doi: 10.1158/1078-0432.CCR-10-0232. Epub 2010 Jun 22. PubMed PMID: 20570929.

16: Jaeger-Lansky A, Cejka D, Ying L, Preusser M, Hoeflmayer D, Fuereder T, Koehrer S, Wacheck V. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo. Cancer Biol Ther. 2010 Jun;9(11):919-27. Epub 2010 Jun 18. PubMed PMID: 20404549.

17: Chiorean EG, Malireddy S, Younger AE, Jones DR, Waddell MJ, Sloop MI, Yu M, Hall SD, Schneider B, Sweeney CJ. A phase I dose escalation and pharmacokinetic study of vatalanib (PTK787/ZK 222584) in combination with paclitaxel in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2010 Aug;66(3):441-8. doi: 10.1007/s00280-009-1179-2. Epub 2009 Nov 29. PubMed PMID: 20091169.

18: Lankheet AG, Hillebrand MJ, Langenberg MH, Rosing H, Huitema AD, Voest EE, Schellens JH, Beijnen JH. A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Nov 1;877(29):3625-30. doi: 10.1016/j.jchromb.2009.09.001. Epub 2009 Sep 6. PubMed PMID: 19762293.

19: Reardon DA, Egorin MJ, Desjardins A, Vredenburgh JJ, Beumer JH, Lagattuta TF, Gururangan S, Herndon JE 2nd, Salvado AJ, Friedman HS. Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Cancer. 2009 May 15;115(10):2188-98. doi: 10.1002/cncr.24213. PubMed PMID: 19248046; PubMed Central PMCID: PMC2691174.

20: Los M, Roodhart JM, Voest EE. Target practice: lessons from phase III trials with bevacizumab and vatalanib in the treatment of advanced colorectal cancer. Oncologist. 2007 Apr;12(4):443-50. Review. PubMed PMID: 17470687.